4-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
4-methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3/c1-4-2-12(11-5(4)10)3-6(7,8)9/h2H,3H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPCVGVAIMJVPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is a pyrazole derivative with the molecular formula . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article explores its biological activity, synthesizing available data from various studies.
Structural Characteristics
The compound's structure can be represented by the following SMILES notation: CC1=CN(N=C1N)CC(F)(F)F. Its molecular weight is approximately 179.14 g/mol, and it has been characterized by various analytical techniques including NMR and mass spectrometry.
Anticancer Properties
Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A notable finding is that compounds with similar structures have shown sub-micromolar antiproliferative activity against various cancer cell lines. For instance, a related pyrazole derivative demonstrated a GI50 value ranging from 0.127 to 0.560 µM across 13 cancer cell lines .
The mechanism of action for pyrazole derivatives typically involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, certain pyrazole compounds have been reported to inhibit CDK2 with a Ki value as low as 0.005 µM, leading to cell cycle arrest and apoptosis in cancer cells . The ability to induce apoptosis through the modulation of retinoblastoma protein phosphorylation suggests a targeted approach for cancer therapy.
Table 1: Summary of Biological Activities of Related Pyrazole Derivatives
| Compound Name | Activity Type | IC50/ Ki Value | Target |
|---|---|---|---|
| Compound 15 | CDK2 Inhibition | 0.005 µM | CDK2 |
| Compound X | Antiproliferative | 0.127–0.560 µM | Various Cancer Cell Lines |
| Compound Y | Anti-inflammatory | Not specified | LPS-induced NO production |
Note : The specific activities of this compound remain less documented in literature compared to other derivatives.
Synthesis and Derivative Studies
The synthesis of pyrazole derivatives often involves multi-step reactions starting from readily available precursors. For example, the introduction of trifluoroethyl groups has been shown to enhance biological activity by increasing lipophilicity and altering electronic properties.
Table 2: Synthesis Pathways for Pyrazole Derivatives
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Hydrazine + Ketone | Pyrazole Intermediate |
| 2 | Trifluoroethylation | This compound |
Comparison with Similar Compounds
Chemical Structure :
- Molecular Formula : C₆H₈F₃N₃
- Molecular Weight : 179.145 g/mol
- SMILES : CC₁=CN(N=C₁N)CC(F)(F)F
- InChIKey : DDPCVGVAIMJVPR-UHFFFAOYSA-N
- Key Features :
Physicochemical Properties :
- Storage : Recommended at +4°C.
- Purity : Typically 95% (commercially available, though some suppliers list it as discontinued) .
- Literature Data: Limited experimental data exist for this compound, highlighting a need for further pharmacological characterization .
Comparison with Structurally Similar Pyrazole Derivatives
Table 1: Structural and Functional Comparison
Key Observations :
Fluorine Impact: The trifluoroethyl group in the target compound provides higher electronegativity and lipophilicity compared to difluoroethyl analogs (e.g., 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-3-amine), which may improve membrane permeability and resistance to oxidative metabolism .
Substituent Position and Bioactivity: Pyrazole derivatives with substituents at position 1 (e.g., trifluoroethyl, pyridinyl) show distinct conformational preferences. For example, the pyridinyl group in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine enables π-π stacking interactions in receptor binding . Phenoxy-substituted analogs (e.g., 1-methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine) introduce steric hindrance, which may reduce solubility but enhance selectivity for hydrophobic binding pockets .
Synthetic Accessibility :
- The target compound lacks detailed synthetic protocols in available literature, whereas analogs like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine are synthesized via Buchwald-Hartwig amination, using cesium carbonate and copper catalysts .
- Trifluoroethylation strategies (e.g., SN2 reactions with trifluoroethyl halides) are critical for introducing the CF₃CH₂ group, but yield optimization remains challenging .
Preparation Methods
Direct Cyclization Using α,β-Unsaturated Ketones and Hydrazine Derivatives
One established method involves the cyclization of α,β-unsaturated trifluoromethyl ketones with methylhydrazine salts to form the pyrazole ring bearing trifluoromethyl or trifluoroethyl groups.
Example from Related Compound Synthesis :
Synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine was achieved by reacting (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methylhydrazine sulfate in ethanol with triethylamine as base at 85 °C for 12 hours, yielding 38% of the product after purification.
This method highlights the use of hydrazine derivatives to form the pyrazole ring and the trifluoroalkyl substituent already present in the starting ketone.Adaptation for 2,2,2-Trifluoroethyl Substituent :
Analogous α,β-unsaturated ketones bearing the 2,2,2-trifluoroethyl group can be employed similarly with methylhydrazine to yield the target pyrazol-3-amine after cyclization.
Multi-Step Synthesis via Brominated Intermediates and Carbamate Protection
A more elaborate synthetic route involves:
- Formation of brominated pyrazole intermediates.
- Protection of the amino group as carbamates.
- Subsequent substitution or deprotection steps to introduce trifluoroethyl groups.
- Starting from diethyl butynedioate and methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.
- Bromination to obtain 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.
- Hydrolysis to carboxylic acid.
- Carbamate formation with tert-butyl alcohol and dimethyl azidophosphate.
- Final hydrolysis in trifluoroacetic acid to yield 5-bromo-1-methyl-1H-pyrazol-3-amine.
Though this method is for a brominated analog, it exemplifies a modular approach where halogenated intermediates can be further functionalized to introduce trifluoroethyl groups via nucleophilic substitution or cross-coupling reactions.
Cross-Coupling and Substitution Reactions
- Pyrazole derivatives bearing halogen substituents can undergo palladium-catalyzed cross-coupling with trifluoroethyl-containing nucleophiles or reagents to install the trifluoroethyl group at N-1 or other positions.
- Such strategies allow late-stage functionalization, improving synthetic flexibility.
Reaction Conditions and Purification
- Solvents : Ethanol, dichloromethane, ethyl acetate, and tetrahydrofuran are commonly used.
- Bases : Triethylamine or sodium hydroxide for deprotonation and facilitating cyclization or hydrolysis.
- Temperatures : Typically 20 °C to 110 °C depending on step; cyclization often at elevated temperatures (~85 °C).
- Purification : Column chromatography on silica gel with eluents such as ethyl acetate-hexanes mixtures; extraction with aqueous sodium bicarbonate or sodium carbonate solutions; drying with sodium sulfate.
Summary Table of Key Preparation Methods
Research Findings and Considerations
- Cyclization methods using α,β-unsaturated trifluoromethyl ketones and methylhydrazine salts provide a direct route but may have moderate yields (~38%).
- Multi-step routes involving halogenated intermediates and carbamate protection allow for better functional group manipulation but require more steps and careful control of reaction conditions.
- The trifluoroethyl substituent can be introduced either by starting materials bearing this group or by late-stage functionalization via cross-coupling.
- Purification typically involves silica gel chromatography and aqueous workup to remove inorganic byproducts.
- Reaction optimization focuses on balancing yield, purity, and operational simplicity.
Q & A
Q. What are the recommended synthetic routes for preparing 4-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine in a laboratory setting?
The synthesis typically involves alkylation of the pyrazole core with a trifluoroethyl halide. A common method includes reacting 4-methyl-1H-pyrazol-3-amine with 2,2,2-trifluoroethyl bromide or chloride in the presence of a base (e.g., sodium hydride or potassium carbonate) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux. Purification is achieved via column chromatography or recrystallization .
Reaction Example:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Alkylation | 2,2,2-Trifluoroethyl bromide, NaH, DMF, 60°C | Introduces trifluoroethyl group |
| Workup | H₂O, DCM extraction | Isolate crude product |
| Purification | Silica gel chromatography (EtOAc/hexane) | Achieve >95% purity |
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
Key techniques include:
- NMR Spectroscopy : Look for characteristic peaks:
- ¹H NMR : Methyl group (~2.3 ppm), pyrazole protons (6.5–7.5 ppm), and trifluoroethyl CF₃ split (quartet near 3.8–4.2 ppm) .
- ¹⁹F NMR : Distinct signal for CF₃ group (~-60 to -70 ppm).
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 224.1.
- HPLC : Purity assessment using a C18 column (acetonitrile/water gradient) .
Q. What physicochemical properties influence the reactivity of this compound in derivatization reactions?
- Lipophilicity : LogP ~1.8 (predicted), influenced by the trifluoroethyl group’s hydrophobicity.
- Electron-Withdrawing Effects : CF₃ group reduces electron density at the pyrazole ring, directing electrophilic substitution to the 5-position.
- Solubility : Moderate in polar aprotic solvents (DMF, DMSO) but poor in water. Adjust reaction media accordingly for further functionalization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Substitution Strategy :
- Vary substituents at the pyrazole 4- and 5-positions (e.g., halogens, aryl groups).
- Replace trifluoroethyl with difluoroethyl or pentafluoropropyl to assess fluorine’s role.
- Biological Assays :
- Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
- Compare IC₅₀ values to establish SAR trends .
Q. How to resolve discrepancies between in vitro and in vivo biological activity data?
- Pharmacokinetic Analysis : Measure plasma stability (e.g., half-life in mouse liver microsomes) and metabolite identification via LC-HRMS.
- Tissue Distribution : Radiolabel the compound (³H or ¹⁴C) for biodistribution studies.
- Dose Optimization : Use allometric scaling from in vitro EC₅₀ to in vivo dosing .
Q. What crystallographic methods confirm the stereochemistry of this compound?
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: ethanol/water).
- Data Refinement : Use SHELXL (via Olex2 or SHELXTL) for structure solution. Key metrics:
Q. How to integrate computational modeling with experimental data for target binding studies?
- Docking Simulations : Use AutoDock Vina or Schrödinger Glide to predict binding poses in kinase ATP pockets.
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (GROMACS, 100 ns trajectory) to assess stability.
- Validation : Mutate key residues (e.g., hinge region Lys) and measure ΔIC₅₀ .
Q. What strategies assess metabolic stability in preclinical models?
- In Vitro Assays :
- Liver Microsomes : Incubate with NADPH (37°C, 1 hr), quantify parent compound via LC-MS/MS.
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms.
- In Vivo : Administer radiolabeled compound to rodents, collect plasma/urine for metabolite profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
